N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Descripción
The compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl-linked acetamide group substituted with a 3-acetylphenyl moiety and a 3,4-dimethoxyphenethyl side chain. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight key trends in physicochemical properties and substituent effects .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-16(30)18-5-4-6-19(14-18)27-23(31)15-36-26-28-20-10-12-35-24(20)25(32)29(26)11-9-17-7-8-21(33-2)22(13-17)34-3/h4-8,10,12-14H,9,11,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUSNARKPAOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : 475.58 g/mol
- CAS Number : 892311-47-6
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives. In particular:
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Research Findings : In a screening assay, several derivatives showed significant inhibition of COX enzymes, with IC50 values indicating potency comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | IC50 (µM) | Positive Control |
|---|---|---|
| N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | 5.67 | Diclofenac (6.74) |
| Other Derivative | 6.12 | Celecoxib (1.10) |
Antioxidant Activity
The compound has also demonstrated antioxidant properties:
- Study Context : In vitro assays using erythrocytes showed that treatment with this compound reduced oxidative stress markers.
- Findings : The compound significantly decreased the percentage of altered erythrocytes when exposed to oxidative agents compared to control groups.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Oxidative Agent | 40.3 ± 4.87 |
| With Compound | 12 ± 1.03 |
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored:
- Mechanism : The compound may induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways related to cell survival.
- Research Evidence : In cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability.
Case Studies
- Inflammation in Animal Models : A study involving animal models of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to untreated controls.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
Comparación Con Compuestos Similares
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR): The thienopyrimidinone core is critical for rigidity and π-π interactions. Positional isomerism (e.g., [3,2-d] vs. [2,3-d]) may alter binding modes . Electron-withdrawing groups (e.g., acetyl) on the phenyl ring may enhance metabolic stability but reduce solubility compared to methoxy substituents .
- Predictive Modeling :
- Analytical Techniques :
- X-ray diffraction and NMR spectroscopy are vital for structural elucidation, though filter size limitations in some studies preclude sufficient material collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
